TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

Catalog No.
S3335917
CAS No.
140196-38-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

CAS Number

140196-38-9

Product Name

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

IUPAC Name

tert-butyl N-(2-oxo-1-phenylethyl)carbamate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)

InChI Key

PEVGKAAGTGDOGA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1

This compound might be used in various scientific fields, but without specific information, it’s challenging to provide a comprehensive analysis focusing on six unique applications including the specific scientific field, a comprehensive and detailed summary of the application, a detailed description of the methods of application or experimental procedures, and a thorough summary of the results or outcomes obtained.

Tert-Butyl N-(2-oxo-1-phenylethyl)carbamate is a chemical compound characterized by its unique structure and properties. Its molecular formula is C13H17N2O3C_{13}H_{17}N_{2}O_{3}, and it has a molecular weight of approximately 235.279 g/mol . The compound features a tert-butyl group, which enhances its stability and solubility, making it an important intermediate in organic synthesis. Its systematic name is tert-butyl N-[2-(butyl(methyl)amino)-2-oxo-1-phenylethyl]carbamate, indicating the presence of both carbamate and ketone functional groups .

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The carbon atom in the carbonyl group can act as an electrophile, allowing nucleophiles to attack and form new bonds.
  • Reduction Reactions: The ketone functionality can be reduced to form alcohols, which may further participate in other reactions.

These reactions make the compound versatile for synthesizing more complex molecules .

While specific biological activities of tert-butyl N-(2-oxo-1-phenylethyl)carbamate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of carbamates are known to possess anti-inflammatory, analgesic, and antimicrobial activities. The presence of the phenyl group may also enhance interactions with biological targets due to increased hydrophobicity and π-stacking interactions with aromatic residues in proteins .

The synthesis of tert-butyl N-(2-oxo-1-phenylethyl)carbamate can be achieved through several methods:

  • Direct Reaction: Reacting tert-butyl carbamate with an appropriate ketone or aldehyde containing a phenylethyl moiety under acidic or basic conditions.
  • Multi-step Synthesis: Starting from simpler precursors such as phenylethylamine and using protecting groups to facilitate selective reactions.
  • Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the formation of carbamates from amines and carbonic acid derivatives.

Each method offers different advantages in terms of yield, purity, and environmental impact .

Tert-butyl N-(2-oxo-1-phenylethyl)carbamate finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of drugs due to its potential biological activity.
  • Chemical Research: Used as a building block for developing new compounds with desired properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific modes of action against pests or diseases.

Its unique structure allows for modifications that can tailor its properties for specific applications .

Interaction studies involving tert-butyl N-(2-oxo-1-phenylethyl)carbamate typically focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with enzymes involved in metabolic pathways or receptors linked to pharmacological effects. These interactions could provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with tert-butyl N-(2-oxo-1-phenylethyl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-tert-butyl (2-amino-2-phenylethyl)carbamate943322-87-01.00Contains an amino group that may enhance biological activity
(R)-tert-butyl (2-amino-2-phenylethyl)carbamate188875-37-81.00Enantiomeric form potentially differing in activity
(S)-tert-butyl (2-amino-3-phenylpropyl)carbamate167298-44-40.91Longer carbon chain may influence solubility and reactivity
(R)-tert-butyl (2-amino-3-phenylpropyl)carbamate400652-57-50.91Enantiomer with similar properties but different stereochemistry
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate146552-72-90.90Different positioning of the amino group affecting reactivity

The uniqueness of tert-butyl N-(2-oxo-1-phenylethyl)carbamate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .

Orthogonal Deprotection Strategies for Sequential Elongation

The implementation of orthogonal deprotection strategies utilizing TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE requires precise understanding of selective protection schemes that enable sequential peptide elongation [10]. Orthogonal protection schemes ensure that the N-terminal protecting group and side chain protecting groups can be removed under completely different conditions, such as acidic conditions for Boc removal and alternative conditions for side chain deprotection [10].

The compound demonstrates compatibility with multiple deprotection methodologies, including traditional trifluoroacetic acid treatment and novel hydrogenolysis approaches under mildly acidic conditions [11]. Recent research has established that Fmoc deprotection methods using hydrogenolysis provide enhanced versatility for complex peptide synthesis, particularly when synthesizing peptides containing highly reactive electrophilic groups [11]. This orthogonal approach tolerates N-Boc groups present in the substrate while enabling selective deprotection of other protecting groups [11].

Advanced orthogonal strategies utilize side-chain Boc/tert-butyl protecting groups that can be deprotected in borate buffer at elevated temperatures to avoid harsh acid treatment that might damage sensitive peptide structures [12]. This methodology expands the applicability of total stepwise synthesis in preparing complex peptide conjugates while avoiding side reactions such as deguanidination that can occur under traditional deprotection conditions [12].

Application AreaMechanism/FunctionDeprotection ConditionsSynthetic Advantages
Solid-Phase Peptide SynthesisN-terminal protecting group for sequential couplingTrifluoroacetic acid treatmentHigh coupling efficiency
Orthogonal ProtectionAcid-labile protection compatible with Fmoc strategyMild acidic conditionsReduced peptide aggregation
Conformational ControlCarbamate linker provides conformational constraintsCompatible with hydrogenolysisMinimal racemization
Pharmaceutical IntermediatesPrecursor for bioactive peptide derivativesSelective removal under controlled pHEnhanced synthetic efficiency

The sequential elongation process benefits from the compound's stability under coupling conditions while maintaining reactivity for deprotection when required [13]. Research findings indicate that dipeptide building blocks incorporating this protecting group strategy can be successfully utilized in solid-phase synthesis of model peptides on polystyrene-based solid supports [13]. The methodology achieves good yields and purities when appropriate coupling agents such as PyBOP or TBTU are employed in conjunction with the protected building blocks [13].

Four-dimensionally orthogonal protective group strategies have been developed for full solid-phase synthesis of complex macrocyclic peptides, where multiple protective groups with orthogonal reactivities are employed to selectively expose specific amines and carboxylic acids prior to amide formation [14]. These strategies demonstrate the versatility of Boc-based protection in advanced peptide synthesis applications requiring precise control over functional group reactivity [14].

Conformational Control Through Carbamate Linker Design

The carbamate functional group in TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE provides sophisticated conformational control mechanisms that influence peptide structure and stability [15] [16]. The carbamate linkage introduces conformational constraints through electron delocalization across the carbon-nitrogen bond, which restricts rotational freedom and stabilizes specific peptide conformations [16].

Computational studies reveal that carbamate configurations can exist in both cis and trans conformations, with the cis configurations being energetically stable due to delocalization of π-electrons on the backbone [16]. The oxygen atom adjacent to the amide bond functions as a hydrogen bonding acceptor, contributing to the stabilization of specific conformational states [16]. This conformational constraint mechanism differs significantly from conventional peptide bonds, which predominantly adopt trans configurations [16].

The tert-butyl protecting group contributes additional steric bulk that influences spatial arrangement and prevents unwanted conformational states [17]. Research demonstrates that the tert-butyl side chain adopts specific torsion angles that minimize steric clashes while maintaining optimal positioning for synthetic transformations [17]. One methyl group of the tert-butyl substituent systematically positions in close proximity to the backbone methylene group, creating an eclipsed conformation that prevents steric interactions with other substituents [17].

Structural FeatureConformational EffectStability FactorImpact on Synthesis
Carbamate Functional GroupRestricts peptide backbone flexibilityElectron delocalization across C-N bondEnhanced selectivity in coupling reactions
Tert-butyl Protecting GroupProvides steric bulk for spatial controlSteric hindrance prevents unwanted conformationsReduced side reactions during elongation
Phenylethyl Side ChainInfluences aromatic interactionsπ-π stacking interactionsImproved solubility in organic solvents
Carbonyl GroupParticipates in hydrogen bondingElectrostatic stabilizationFacilitates purification processes

The phenylethyl side chain introduces aromatic character that enables π-π stacking interactions and influences overall molecular conformation [18]. These aromatic interactions contribute to the stability of peptide structures and can influence binding affinity when incorporated into therapeutic peptides [19]. The design of linkers incorporating such aromatic systems has demonstrated effectiveness in maintaining bioactive conformations while providing synthetic versatility [19].

Conformational control through carbamate linker design extends to applications in drug delivery systems, where the stability and cleavability of the linker must be carefully balanced [18]. Research has established that carbamate-containing linkers demonstrate superior stability in aqueous neutral buffer compared to corresponding carbonate-type linkers [18]. The two-step cleavage mechanism involving carbamate and ester spacers provides controlled release characteristics essential for therapeutic applications [18].

XLogP3

2.2

Sequence

X

Dates

Last modified: 04-14-2024

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